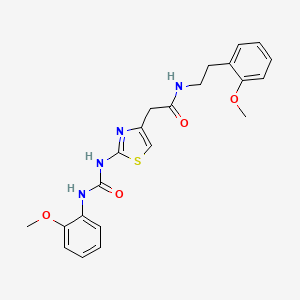
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S and its molecular weight is 440.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A related compound, 7 alpha-methoxypyrimidinyl-ureidocephalosporins, has exhibited a broad range of antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. This finding was supported by in vivo experiments in mice (Maier et al., 1986).
Herbicide Metabolism : Another study on chloroacetamide herbicides, which have structural similarities to the compound , showed that they are carcinogenic in rats and undergo complex metabolic activation pathways (Coleman et al., 2000).
Crystal Structures : The crystal structures of two (oxothiazolidin-2-ylidene)acetamides were described, providing insights into the molecular configuration of similar compounds (Galushchinskiy et al., 2017).
Optoelectronic Properties : Research on thiazole-based polythiophenes, which are structurally related, indicated potential applications in optoelectronics due to their interesting properties when subjected to electrochemical polymerization (Camurlu & Guven, 2015).
Antioxidant and Anti-Inflammatory Potential : A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activity, showing promising results in various assays (Koppireddi et al., 2013).
Anticancer Potential : N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives showed cytotoxic activity against various cancer cell lines, indicating potential as anticancer agents (Mohammadi-Farani et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound contains structural elements of both indole and thiazole derivatives , which are known to interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to indole and thiazole derivatives, it might interact with its targets through hydrogen bonding and hydrophobic interactions . The urea linkage in the compound is chemically stable under acidic, alkaline, and aqueous conditions , which might contribute to its interaction with biological targets.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Indole and thiazole derivatives are known to affect a variety of biochemical pathways , but without specific studies on this compound, it’s difficult to summarize the affected pathways and their downstream effects.
Propiedades
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-18-9-5-3-7-15(18)11-12-23-20(27)13-16-14-31-22(24-16)26-21(28)25-17-8-4-6-10-19(17)30-2/h3-10,14H,11-13H2,1-2H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQOQCNSPGJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
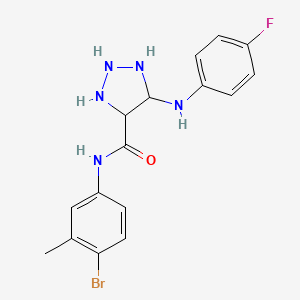
![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)
![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)
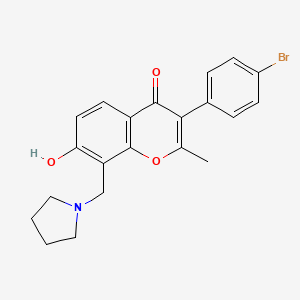

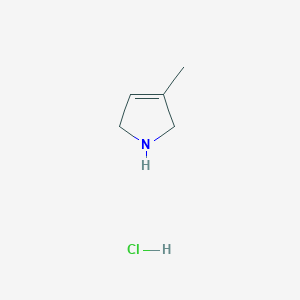
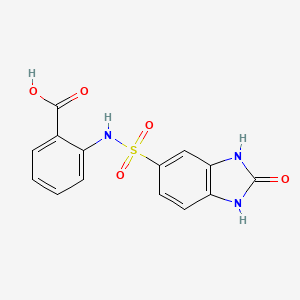
![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)
![2-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2933068.png)
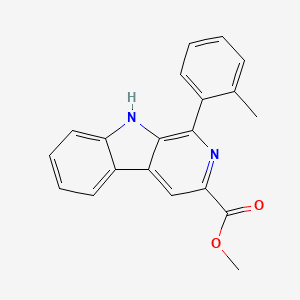

![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)

